Cas no 1249387-92-5 (1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)

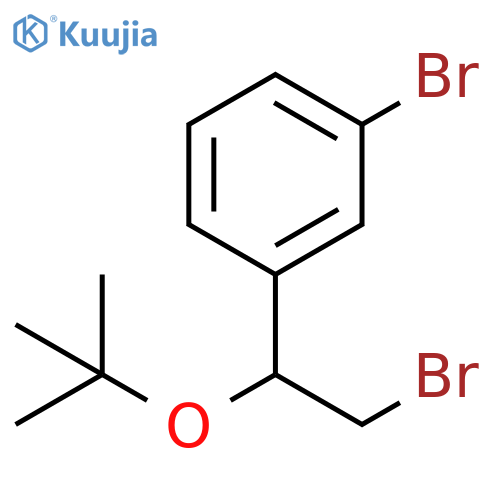

1249387-92-5 structure

商品名:1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene

1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene

- Benzene, 1-bromo-3-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-

- 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

-

- インチ: 1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3

- InChIKey: AXTSKNOPEQGKJK-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC=CC(C(OC(C)(C)C)CBr)=C1

じっけんとくせい

- 密度みつど: 1.494±0.06 g/cm3(Predicted)

- ふってん: 327.5±27.0 °C(Predicted)

1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1135166-0.25g |

1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |

1249387-92-5 | 95% | 0.25g |

$513.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-250mg |

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |

1249387-92-5 | 98% | 250mg |

¥15678.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-1g |

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |

1249387-92-5 | 98% | 1g |

¥19623.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-2.5g |

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |

1249387-92-5 | 98% | 2.5g |

¥38556.00 | 2024-08-09 | |

| Enamine | EN300-1135166-0.05g |

1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |

1249387-92-5 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1135166-1.0g |

1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |

1249387-92-5 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1135166-0.5g |

1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |

1249387-92-5 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-100mg |

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |

1249387-92-5 | 98% | 100mg |

¥16127.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349512-500mg |

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |

1249387-92-5 | 98% | 500mg |

¥18867.00 | 2024-08-09 | |

| Enamine | EN300-1135166-10g |

1-bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene |

1249387-92-5 | 95% | 10g |

$2393.0 | 2023-10-26 |

1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1249387-92-5 (1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量